Mitosene

Descripción general

Descripción

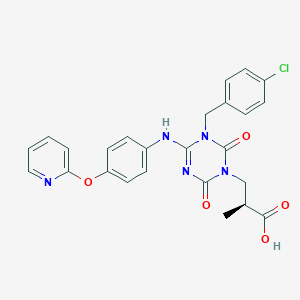

Mitosene is a class of organic chemicals based on a quinone-containing three-ring structure related to the two-ring core of the indolequinones . They are derived from the mitomycins by reduction and are the active alkylating agents responsible for the antitumor activity of the mitomycins .

Synthesis Analysis

The synthesis of this compound involves a variety of strategies and novel chemistry . The most significant accomplishment was an efficient new total synthesis of mitomycin C by way of isomitomycin A . Other achievements include syntheses of decarbamoyl 7-methoxymitosane by electrophile-initiated biscyclization and by a copper-catalyzed double cyclization of an azidoquinone .Molecular Structure Analysis

This compound is based on a quinone-containing three-ring structure related to the two-ring core of the indolequinones . This structure is derived from the mitomycins by reduction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a variety of strategies such as triazole photolysis, “criss-cross” annulation of a 2-[2-(1,3-dioxocyclopentanyl)]aniline, Madelung synthesis, and Dieckmann cyclization of a substituted pyrrolazene .Physical And Chemical Properties Analysis

This compound is a solid powder . It is a class of organic chemicals based on a quinone-containing three-ring structure .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Mitosenes, including both pyrrolo- and pyrido[1,2-a]indole types, have been synthesized through modifications of heterotricyclic compounds. Their biological activity is attributed to the mechanism of bioreductive activation. Research shows that mitosenes have a more limited range of activities compared to mitomycin C, but some, like mitosene diol 8b and this compound diacetate 10b, exhibit high in vivo activities against specific human tumor xenografts, comparable to mitomycin C (Orlemans et al., 1989).

Antineoplastic Activity

This compound analogues of mitomycins were synthesized and evaluated for their activity against P388 leukemia in mice. The findings suggest that mitosenes capable of bifunctional alkylation of DNA, particularly those with good leaving groups at position 1, exhibit antineoplastic activity. This supports the ideathat mitosenes with leaving groups at position 1 can alkylate DNA similarly to mitomycin C. The most active mitosenes were comparable in potency to certain aziridinomitosenes but were less effective in prolonging life span (Hodges, Remers, & Bradner, 1981).

Reductive Activation and DNA Interaction

Studies on the reductive activation of this compound compounds demonstrated that mitosenes with good leaving groups at C-1 and C-10 lose these groups under reductive conditions, particularly at lower pH. This reactivity is essential for their DNA cross-linking ability. Electrochemical and dithionite reduction of bifunctional this compound compounds resulted in the formation of DNA interstrand cross-links, indicating their efficiency in DNA alkylation (Maliepaard et al., 1993).

DNA Damage and Cytotoxic Activity Correlation

The correlation between DNA interstrand cross-linking and the cytotoxic activity of potential antitumor this compound compounds was investigated. Mitosenes capable of cross-linking calf thymus DNA under hypoxic conditions were studied. The results showed a correlation between the number of cross-links formed and the IC50 values in DNA repair-deficient E. coli strains, indicating the importance of DNA cross-linking in the activity of mitosenes (Maliepaard et al., 1994).

Mass Spectral Analysis

The mass spectral fragmentation patterns of various this compound analogs were analyzed to understand their structure and DNA alkylation sites. The base peak in the spectrum is usually represented by the basic this compound ring, providing insights into the compounds' behavior during reactions with DNA or natural mitomycins (Hodges, Schram, Baker, & Remers, 1982).

Alkylation Chemistry

A study on the reductive alkylation chemistry of this compound antitumor agents, using 13C-enriched electrophilic centers, revealed that the major pathway for the iminium ion is head-to-tail polymerization. The study identified DNA alkylation sites through 13C NMR and found that mitosenes alkylate DNA at both nitrogen and oxygen centers without base selectivity, highlighting the complexity of this compound-DNA interactions (Ouyang & Skibo, 2000).

Mecanismo De Acción

Target of Action

The compound is known to exhibit diverse pharmacological properties , suggesting it interacts with multiple biological targets.

Mode of Action

The compound is likely to interact with its targets through a complex mechanism involving various stereo-electronic factors .

Biochemical Pathways

The compound’s synthesis involves a mechanistic pathway that includes the formation of new enolate species . These species are prone to undergo a second Michael addition over the indolyl methide intermediate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3H-Pyrrolo[1,2-a]indole. For instance, the compound’s synthesis involves reaction conditions that can affect the yield and selectivity of the product . Furthermore, the compound forms stable cationic radicals under both low temperature and room temperature conditions .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3H-Pyrrolo[1,2-a]indole plays a crucial role in various biochemical reactions

Cellular Effects

The effects of 3H-Pyrrolo[1,2-a]indole on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3H-Pyrrolo[1,2-a]indole involves complex interactions at the molecular level It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3H-Pyrrolo[1,2-a]indole change over time

Dosage Effects in Animal Models

The effects of 3H-Pyrrolo[1,2-a]indole vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. More comprehensive studies are needed to fully understand the dosage effects of this compound.

Metabolic Pathways

3H-Pyrrolo[1,2-a]indole is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. The specific metabolic pathways associated with this compound are still being explored.

Transport and Distribution

The transport and distribution of 3H-Pyrrolo[1,2-a]indole within cells and tissues involve interactions with various transporters or binding proteins It can also affect its localization or accumulation within the cell

Subcellular Localization

The subcellular localization of 3H-Pyrrolo[1,2-a]indole and its effects on activity or function are complex It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propiedades

IUPAC Name |

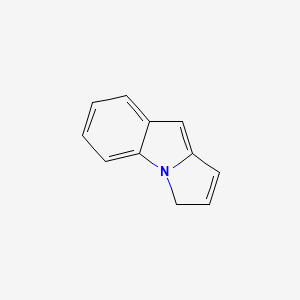

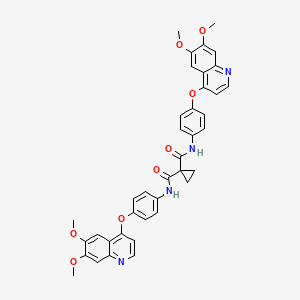

1H-pyrrolo[1,2-a]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHIXUOTOMMONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC3=CC=CC=C3N21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine](/img/structure/B3326263.png)

![7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B3326282.png)

![2-[[4-Amino-6-(4-methylphenyl)-2-pteridinyl]amino]-ethanol hydrochloride](/img/structure/B3326312.png)